

Application Notes: B-428 Immunofluorescence Staining

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These application notes provide a detailed protocol for the immunofluorescence (IF) staining of cells using the **B-428** antibody. The following procedures and recommendations are intended to guide researchers, scientists, and drug development professionals in achieving optimal staining results and reliable data.

Data Summary

The following table summarizes recommended starting concentrations and incubation parameters for the **B-428** antibody in various applications. It is important to note that optimal conditions may vary depending on the specific cell type, experimental model, and research question.



Parameter	Condition	Notes
Fixation	4% Paraformaldehyde in PBS	15 minutes at room temperature.
Permeabilization	0.25% Triton X-100 in PBS	10 minutes at room temperature.
Blocking	1% BSA, 22.52 mg/mL glycine in PBST	30 minutes at room temperature.
Primary Antibody (B-428) Dilution	1:250 - 1:1000	Incubate overnight at 4°C.
Secondary Antibody Dilution	1:500 - 1:2000	Incubate for 1-2 hours at room temperature, protected from light.
Washes	PBS	3 x 5 minutes each after antibody incubations.

Experimental Protocol: Immunofluorescence Staining

This protocol outlines the step-by-step procedure for immunofluorescent staining of adherent cells cultured on glass coverslips using the **B-428** antibody.

Materials:

- **B-428** Primary Antibody
- Fluorescently-conjugated Secondary Antibody
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.25% Triton X-100 in PBS



- Blocking Buffer (1% BSA, 22.52 mg/mL glycine in PBS with 0.1% Tween 20)
- Mounting Medium with DAPI
- Glass coverslips and microscope slides
- Staining chambers or a humidified chamber

Procedure:

- Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
- Rinsing: Gently rinse the cells twice with PBS to remove any residual culture medium.
- Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to intracellular targets.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30 minutes at room temperature in a humidified chamber.
- Primary Antibody Incubation: Dilute the B-428 primary antibody to the desired concentration
 in the Blocking Buffer. Incubate the coverslips with the diluted primary antibody overnight at
 4°C in a humidified chamber.
- Washing: The following day, wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in the Blocking Buffer. Incubate the coverslips with the diluted secondary antibody for 1-2 hours at room temperature in a humidified chamber, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.



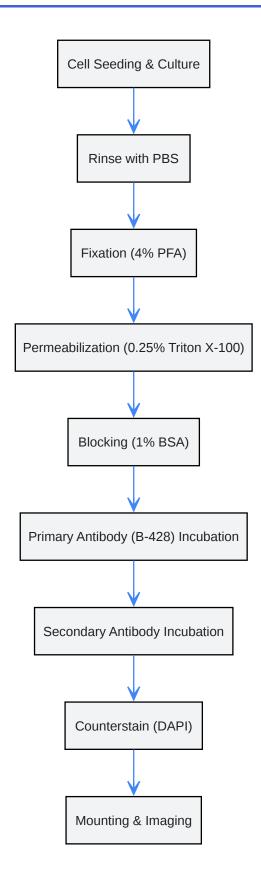




- Counterstaining: Briefly rinse the coverslips with distilled water.
- Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
- Sealing and Imaging: Seal the edges of the coverslips with nail polish and allow them to dry. Image the slides using a fluorescence or confocal microscope.

Diagrams

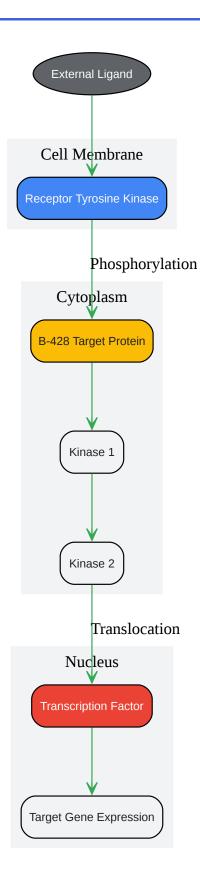




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Caption: Workflow for **B-428** Immunofluorescence Staining.





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Caption: Hypothetical B-428 Target Signaling Pathway.







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